molecular formula C12H10Cl2N2O2S B2835532 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide CAS No. 328028-10-0

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide

Cat. No.: B2835532
CAS No.: 328028-10-0
M. Wt: 317.18
InChI Key: YVKDNDJJRCHLJY-UHFFFAOYSA-N
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Description

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with amino (NH₂) and chlorine groups at the 5- and 2-positions, respectively. The sulfonamide group (-SO₂NH-) links this ring to a 4-chlorophenyl moiety.

Properties

IUPAC Name

5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(15)3-6-11(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKDNDJJRCHLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332916
Record name 5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328028-10-0
Record name 5-amino-2-chloro-N-(4-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide typically involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amino groups.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitroso, nitro, or amino derivatives.

Scientific Research Applications

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing data from diverse sources and highlighting case studies that illustrate its efficacy and versatility.

Anticancer Activity

One of the primary applications of this compound is its role as an anticancer agent. Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown significant cytotoxicity against various cancer types, including breast and colon cancers. A study reported that certain derivatives exhibited IC₅₀ values as low as 36 μM against HCT-116 and HeLa cell lines, indicating potent anticancer activity .

Inhibition of Viral Infections

Another critical application is in the inhibition of viral infections. Novel substituted analogues related to this compound have been identified as potent inhibitors of human adenovirus (HAdV). These compounds exhibit high selectivity indexes and low cytotoxicity, making them promising candidates for antiviral therapy. For example, one derivative demonstrated an IC₅₀ of 0.27 μM against HAdV while maintaining a maximum tolerated dose of 150 mg/kg in animal models .

Carbonic Anhydrase Inhibition

The compound also shows promise as an inhibitor of carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Studies have indicated that specific derivatives can inhibit CA IX with IC₅₀ values ranging from 10.93 to 25.06 nM, showcasing their potential in targeting tumor microenvironments . This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutics.

Case Study 1: Anticancer Efficacy

A series of benzenesulfonamide derivatives were synthesized and tested for their anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231). The results indicated that compounds such as 4e , 4g , and 4h not only inhibited cell proliferation but also induced apoptosis significantly more than controls, highlighting their therapeutic potential .

Case Study 2: Viral Inhibition

In another study focusing on HAdV inhibitors, several analogues were evaluated for their antiviral properties. Compounds were found to effectively target different stages of the viral life cycle, with some showing improved activity compared to traditional antiviral agents like niclosamide. The findings support further development for clinical applications against viral infections .

Mechanism of Action

The mechanism of action of 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The chloro groups can also participate in halogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The biological activity of sulfonamides is influenced by substituents affecting electronic distribution, steric bulk, and solubility. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (R-group) Key Features
Target Compound C₁₂H₁₁Cl₂N₂O₂S 340.2 4-Chlorophenyl Amino and chloro groups enhance polarity
5-Amino-2-chloro-N-(4-iodo-phenyl)-benzenesulfonamide C₁₂H₁₁ClIN₂O₂S 432.7 4-Iodophenyl Larger halogen increases hydrophobicity
5-Amino-2-chloro-N-(4-methoxyphenyl)-benzenesulfonamide C₁₉H₂₄ClN₂O₃S 360.5 4-Methoxyphenyl Methoxy group improves solubility
5-Amino-2-chloro-N-(4-ethoxyphenyl)-benzenesulfonamide C₁₄H₁₅ClN₂O₃S 326.8 4-Ethoxyphenyl Ethoxy chain enhances lipophilicity
5-Amino-2-chloro-N-(2,4-dimethylphenyl)-benzenesulfonamide C₁₄H₁₅ClN₂O₂S 310.8 2,4-Dimethylphenyl Methyl groups reduce steric hindrance
Sulfamethoxazole (SMX) C₁₀H₁₁N₃O₃S 253.3 5-Methylisoxazol-3-yl Antibiotic; pKa = 2.7
Carbonic Anhydrase Inhibition

Sulfonamides are potent inhibitors of hCA isoforms, particularly hCA IX and XII, which are overexpressed in cancer cells. While direct data for the target compound are unavailable, analogs with pyrazolyl substituents (e.g., compound 4 in ) show:

  • hCA IX Inhibition : KI = 53.5–923 nM
  • hCA XII Inhibition : KI = 6.2–95 nM
  • Selectivity : 2.5–13.4× higher for hCA XII over IX .
Cytotoxicity

Compound 4 () demonstrates significant cytotoxicity, suggesting that the sulfonamide scaffold with halogenated aryl groups is promising for anticancer applications. The target compound’s chloro substituents may similarly stabilize interactions with cellular targets .

Substituent Effects on Activity

  • Alkoxy R-groups : Methoxy/ethoxy groups balance solubility and membrane permeability, critical for bioavailability .
  • Methyl Groups : Reduce steric hindrance, facilitating binding to shallow enzyme pockets .

Biological Activity

5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, an amino group, and two chloro substituents on the aromatic ring. Its structural formula can be represented as follows:

C12H10Cl2N2O2S\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with specific molecular targets within cells. The amino and sulfonamide groups can engage in crucial interactions with enzymes and receptors, while the chloro groups may participate in halogen bonding, enhancing the compound's overall efficacy against various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
HCT-1169
HeLa25
MCF-736

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells . The mechanism of action involves inducing apoptosis, as evidenced by flow cytometric analysis revealing increased populations of early and late apoptotic cells upon treatment with varying concentrations of the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values for these activities remain to be fully elucidated. The compound's sulfonamide moiety is known for its role in inhibiting bacterial folate synthesis, which may contribute to its antimicrobial efficacy .

Case Studies and Research Findings

  • Anticancer Studies : A study involving the treatment of HCT-116 cells with this compound reported an increase in apoptotic markers at concentrations as low as 2.5 µM. The study concluded that this compound could serve as a lead structure for developing novel anticancer agents .
  • Antimicrobial Efficacy : Research indicated that derivatives of benzenesulfonamides exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with some compounds achieving over 80% inhibition at specific concentrations .
  • Mechanistic Insights : Investigation into the molecular interactions revealed that the compound could effectively inhibit key enzymes involved in cancer cell proliferation and bacterial growth, supporting its dual role as an anticancer and antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-Amino-2-chloro-N-(4-chloro-phenyl)-benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and amidation steps. For example:

Sulfonation : Treat the precursor (e.g., substituted aniline) with chlorosulfonic acid to introduce the sulfonyl chloride group .

Amidation : React the sulfonyl chloride intermediate with 4-chloroaniline in a polar aprotic solvent (e.g., THF/H₂O) with a base (e.g., Na₂CO₃) to form the sulfonamide bond. Yields (45–93%) depend on stoichiometry and reaction time .
Optimization involves adjusting temperature (room temperature to 50°C), solvent ratios, and catalyst use (e.g., triethylamine) to minimize side products.

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and amine/sulfonamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 331.0 for C₁₂H₁₁Cl₂N₂O₂S) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .
  • HPLC : Purity analysis (≥95%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO is typically >50 mg/mL, while aqueous solubility is pH-dependent due to the sulfonamide group .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and moisture during storage .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Validation : Apply the IUCr checkCIF tool to resolve discrepancies (e.g., R-factor < 5%, ADP mismatches). Address twinning or disorder using SHELXD .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) and a Bruker D8 Venture diffractometer for high-resolution data .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with the target’s PDB structure (e.g., carbonic anhydrase IX). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*) for charge optimization .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å). Analyze hydrogen bonds between sulfonamide and active-site residues (e.g., Zn²⁺ coordination) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Metabolic Stability : Compare hepatic microsome half-lives (e.g., human vs. rat) to explain interspecies variability. Use LC-MS/MS for metabolite identification .

Q. What strategies are effective in designing SAR studies for sulfonamide derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogens (e.g., -F, -Br) or electron-withdrawing groups at the 2-/5-positions to modulate electron density .
  • Biological Testing : Prioritize targets with known sulfonamide affinity (e.g., EGFR kinases). Use SPR to measure binding kinetics (KD < 1 μM) .

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